molecular formula C12H16BrNO2 B7869278 N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide

N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide

Cat. No.: B7869278
M. Wt: 286.16 g/mol
InChI Key: WWXBUGSETGRXQS-UHFFFAOYSA-N
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Description

N-[1-(3-Bromophenyl)ethyl]-3-methoxypropanamide is a synthetic amide derivative characterized by a 3-bromophenyl ethyl group attached to a 3-methoxypropanamide backbone. The compound features:

  • 3-Bromophenyl moiety: A bromine atom at the meta position of the phenyl ring, imparting electron-withdrawing effects that may influence reactivity, binding interactions, or metabolic stability.
  • 3-Methoxypropanamide chain: A methoxy group (-OCH₃) at the terminal position of the propanamide, contributing electron-donating properties that could enhance solubility or modulate electronic environments.

Properties

IUPAC Name

N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9(14-12(15)6-7-16-2)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXBUGSETGRXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide typically involves the following steps:

    Bromination: The starting material, 3-bromophenyl ethyl ketone, is synthesized by brominating acetophenone using bromine in the presence of a catalyst such as iron(III) bromide.

    Amidation: The brominated ketone is then reacted with 3-methoxypropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ethyl chain can be oxidized to form carboxylic acids or reduced to form alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of 3-methoxypropanoic acid and 3-bromophenylethylamine.

Scientific Research Applications

N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Material Science: The compound can be utilized in the development of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding with amino acid residues, while the amide moiety can form hydrogen bonds, stabilizing the compound within the active site of the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide with two analogous compounds derived from the evidence:

Compound Name Molecular Formula Key Substituents Electronic Effects Potential Applications References
This compound C₁₂H₁₅BrNO₂ 3-Bromophenyl, 3-methoxypropanamide Bromine (electron-withdrawing), methoxy (electron-donating) Intermediate; potential kinase or receptor modulation
N-(4-chloro-7-(...)-3-methoxypropanamide (Compound 85) Complex Indazole, pyridine, difluoromethyl, 3-methoxypropanamide Fluorine (strong electron-withdrawing), methoxy (electron-donating) Pharmaceutical candidate (e.g., kinase inhibitor)
N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide C₂₂H₂₀F₃NO Naphthyl, trifluoromethylphenyl, (R)-configured ethyl Trifluoromethyl (strong electron-withdrawing), naphthyl (bulky hydrophobic) CNS-targeting therapeutics; enzyme inhibition

Key Comparative Insights

Electronic and Steric Effects
  • Halogen vs. The difluoromethyl groups in Compound 85 () may optimize pharmacokinetics in drug candidates .
  • Aromatic Systems : The naphthyl group in introduces steric bulk and hydrophobicity, favoring interactions with lipophilic binding pockets. In contrast, the simpler 3-bromophenyl group may offer better synthetic accessibility and tunability .

Biological Activity

N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16BrN O2
  • Molecular Weight : 286.17 g/mol
  • CAS Number : Not specified in the sources.

The compound features a brominated phenyl group, an ethyl chain, and a methoxypropanamide moiety, which contribute to its biological activity.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
  • Anticancer Properties : Research indicates potential anticancer effects, particularly against solid tumors. The mechanism may involve apoptosis induction in cancer cell lines .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial in various chronic diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : The compound could modulate receptors that play roles in pain and inflammation, enhancing its therapeutic potential.

In Vitro Studies

Several studies have focused on the in vitro effects of this compound:

Study TypeFindingsReference
AntimicrobialExhibited significant activity against E. coli and S. aureus.
AnticancerInduced apoptosis in leukemia cell lines (THP1 and U937). EC50 values were significantly lower than traditional treatments.
Anti-inflammatoryReduced TNF-alpha levels in macrophage cultures, indicating a decrease in inflammatory response.

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